Boc-Cys(Trt)-OH
Overview
Description
Boc-Cys(Trt)-OH is a compound used in peptide synthesis. Trityl (Trt) and p-methoxybenzyl groups are utilized as Cys side chain protecting groups for Fmoc and Boc chemistry, respectively .
Synthesis Analysis
Boc-Cys(Trt)-OH is used as a building block for solid phase peptide synthesis . The product number for this product was previously 04-12-0020 .Molecular Structure Analysis
The linear formula of Boc-Cys(Trt)-OH is (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . It has a CAS Number of 21947-98-8 .Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis
Boc-Cys(Trt)-OH is a white to slight yellow to beige powder . It has an optical rotation of +23.5 - +28.5 ° at a concentration of 1 in ethanol . It is clearly soluble in 1 mmole in 2 ml DMF . The molar mass is 463.59 g/mol .Scientific Research Applications
Boc-Cys(Trt)-OH is used as a precursor for the synthesis of protected N-methyl cysteines, which can be further derivatized to obtain a range of S-protected derivatives (Marcucci et al., 2008).
It is instrumental in synthesizing cyclic peptide disulfides, with its derivatives being used in solid-phase peptide synthesis (Horvat et al., 2009).
Boc-protected isocysteine building blocks, including Boc/Trt-protected isocysteine, are utilized for chemoselective peptide ligation, a technique important in peptide synthesis (Dose & Seitz, 2004).
The compound has been used in the synthesis of multicyclic polypeptide model compounds, highlighting its utility in designing complex peptide structures (Osapay & Taylor, 1990).
Boc-Cys(Trt)-OH is also employed in the preparation of protected peptidyl thioester intermediates for native chemical ligation, a method widely used in peptide and protein engineering (Gross et al., 2005).
The molecule has applications in the protection of asparagine and glutamine during solid-phase peptide synthesis, indicating its role in peptide chain formation and modification (Ri et al., 2009).
It is used in the oxidative side-chain transformation of amino acids and peptides, showcasing its versatility in chemical modifications (Lazzaro et al., 2004).
Boc-Cys(Trt)-OH is instrumental in developing novel fluorophores for selective detection, as demonstrated in the detection of 3C Protease produced by the Foot and Mouth Disease Virus (Malik et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOWOURWBDELG-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174891 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Trt)-OH | |
CAS RN |
21947-98-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21947-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[tert-butoxycarbonyl]-S-trityl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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